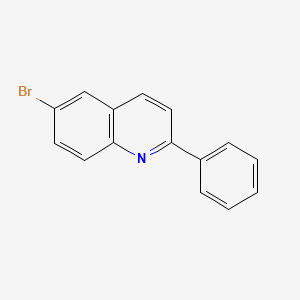

6-Bromo-2-phenylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMXJQXEAZVYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701252 | |

| Record name | 6-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3894-25-5 | |

| Record name | 6-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Phenylquinoline and Its Analogs

Classical and Modified Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline ring system can be achieved through several established name reactions, each with its own set of advantages and limitations. These methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Döebner-von Miller Reaction for 6-Bromo-2-phenylquinoline

The Döebner-von Miller reaction is a versatile method for synthesizing quinolines. It typically involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of a strong acid. For the synthesis of this compound, this would involve the reaction of p-bromoaniline with an appropriate α,β-unsaturated carbonyl compound.

Traditional Döebner-von Miller reactions often require harsh conditions and strong acids, leading to environmental concerns and potential side reactions. To address these issues, modern approaches focus on the use of heterogeneous catalysts. One such example is the use of Ag(I)-exchanged Montmorillonite K10. This solid acid catalyst offers several advantages, including ease of separation from the reaction mixture, reusability, and milder reaction conditions. The use of such catalysts can lead to improved yields and selectivity for the desired this compound product. Research has shown that a variety of other catalysts can be employed in quinoline synthesis, including P-TSA, Bi(OTf)3, Yb(OTf)3, Ag3PW12O40, and various metal salts like GdCl3·6H2O and SnCl2. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. acs.org Factors such as temperature, reaction time, and the choice of solvent can significantly influence the outcome of the Döebner-von Miller synthesis. For instance, statistical methods like Design of Experiments (DoE) can be systematically used to identify the optimal set of conditions. acs.org This approach allows for the visualization of how each factor affects the yield and can lead to significant improvements, such as achieving yields as high as 93% for certain ortho-substituted products. acs.org The optimization process often involves a trade-off between reaction rate and selectivity, and finding the right balance is key to an efficient synthesis.

Synthesis from o-Nitrobenzaldehyde Derivatives

An alternative route to the quinoline scaffold involves the use of o-nitrobenzaldehyde derivatives. This method typically proceeds via a reduction of the nitro group to an amino group, followed by an intramolecular condensation. While not a direct route to this compound, this strategy can be adapted by starting with an appropriately substituted o-nitrobenzaldehyde.

Electrophilic Cyclization Strategies for Quinoline Scaffold Construction

Electrophilic cyclization of N-(2-alkynyl)anilines presents a modern and efficient method for constructing the quinoline ring system. researchgate.net This strategy involves the intramolecular attack of the aniline nitrogen onto the alkyne, which is activated by an electrophile. This method allows for the regioselective synthesis of highly substituted quinolines under mild conditions. researchgate.net For example, using this approach, 3-iodo-4-phenylquinoline (B15522585) can be synthesized, highlighting the potential to introduce various substituents onto the quinoline core. researchgate.net

Condensation Reactions with 2-Amino-5-bromobenzophenone (B122471) Precursors

The use of 2-amino-5-bromobenzophenone as a precursor offers a direct route to this compound derivatives. caymanchem.com This compound, also known as 2-benzoyl-4-bromoaniline, contains the necessary aniline and phenyl ketone functionalities. caymanchem.com Condensation of this precursor with a suitable carbonyl compound can lead to the formation of the quinoline ring. This approach is particularly useful for synthesizing quinolines with a phenyl group at the 2-position. 2-Amino-5-bromobenzophenone is a known analytical reference standard and a precursor in the synthesis of other complex molecules. caymanchem.com

Metal-Catalyzed Synthetic Routes

The construction of the quinoline ring system has been significantly advanced by the use of transition metal catalysts, with palladium being a particularly versatile and widely used metal. mdpi.comresearchgate.net Palladium's unique electronic properties enable a variety of chemical transformations, leading to the efficient formation of carbon-carbon and carbon-heteroatom bonds essential for synthesizing complex molecules like this compound. researchtrend.net These catalytic systems often operate through cascade or domino reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency and atom economy. mdpi.comresearchtrend.net

Palladium-Catalyzed Cascade Reactions for Quinoline Formation

Palladium-catalyzed cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex heterocyclic frameworks from simple starting materials in a single operation. mdpi.comresearchtrend.net These reactions proceed through a sequence of at least two consecutive transformations where the product of one step becomes the substrate for the next. researchtrend.net This approach minimizes waste, reduces the need for purification of intermediates, and streamlines the synthetic process.

The synthesis of the quinoline core can be achieved through various palladium-catalyzed cascade sequences. One common strategy involves the coupling of an aniline derivative with a suitable three-carbon component. For instance, a palladium catalyst can facilitate a cascade involving C-H activation, cyclization, and subsequent annulation to form the quinoline skeleton. mdpi.com While not always starting from pre-functionalized materials, these methods offer high atom economy. mdpi.com For example, a reaction might be initiated by the palladium-catalyzed coupling of an aryl halide with an alkene, followed by an intramolecular cyclization to build the heterocyclic ring. The versatility of palladium catalysis allows for the use of a wide range of substrates, making it adaptable for the synthesis of substituted quinolines. researchtrend.netnih.gov

In the context of this compound, a hypothetical cascade approach could involve the reaction of a 4-bromoaniline (B143363) derivative with a phenyl-substituted propargylic alcohol or a related synthon. The palladium catalyst would orchestrate a sequence of coupling and cyclization steps to construct the final brominated phenylquinoline structure.

Palladium-Mediated Ullmann Cross-Coupling in Brominated Quinoline Synthesis

The Ullmann reaction, traditionally a copper-mediated coupling of aryl halides, has been modernized through the use of palladium catalysis, offering a milder and more efficient alternative for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The palladium-catalyzed Ullmann cross-coupling reaction has proven to be a valuable method for assembling various heterocyclic systems, including quinolines. researchgate.netsci-hub.se This modern variant typically proceeds under significantly milder conditions (often below 100°C) compared to the classical Ullmann reaction, which can require temperatures exceeding 250°C. researchgate.netnih.gov

One established strategy for quinoline synthesis via a palladium-mediated Ullmann cross-coupling involves the reaction of an o-halonitroarene with a β-halo-α,β-unsaturated aldehyde, ketone, or ester. sci-hub.seresearchgate.net For the synthesis of a 6-bromoquinoline (B19933) derivative, the starting material would be a suitably substituted 1-bromo-2-nitroarene. The cross-coupling product then undergoes a reductive cyclization to form the quinoline ring. For example, the palladium-catalyzed coupling of 1-bromo-2-nitrobenzene (B46134) with a β-bromo-α,β-unsaturated aldehyde yields an intermediate that, upon reduction with agents like indium or Raney nickel, cyclizes to form the quinoline scaffold. researchgate.net This approach demonstrates how the bromo-substituent can be incorporated into the final product from the initial building blocks. The success of these couplings depends on the careful selection of coupling partners, the form of the catalyst, and the reaction solvent to minimize unwanted side reactions like homo-coupling. researchgate.netnih.gov

Green Chemistry Approaches Utilizing Palladium-Ion-Exchanged Geopolymer Catalysts

In the pursuit of sustainable chemical synthesis, significant research has been directed toward developing heterogeneous catalysts that are efficient, recyclable, and operate under environmentally friendly conditions. acs.org One such innovation is the use of a palladium-ion-exchanged geopolymer (Pd-GNK) derived from natural kaolin. acs.orgfigshare.com This novel catalytic material leverages the ion-exchange capacity of the geopolymer matrix, which is synthesized from readily available and low-cost natural minerals. acs.org The resulting Pd-GNK catalyst contains palladium in its ionic (Pd²⁺) state within the amorphous geopolymer structure and has proven highly effective for quinoline synthesis. acs.org

This catalyst facilitates the one-pot synthesis of various quinoline derivatives, including this compound, from the corresponding substituted anilines and cinnamyl alcohols. acs.orgamazonaws.com A key advantage of this system is its ability to operate under solventless conditions at elevated temperatures (150 °C), aligning with the principles of green chemistry by eliminating the use of volatile organic solvents. acs.orgfigshare.com The catalyst exhibits remarkably low palladium loading and can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. figshare.com For instance, the synthesis of 2-phenylquinoline (B181262) using the Pd-GNK catalyst was successful over four consecutive cycles. figshare.com

The reaction between 4-bromoaniline and cinnamyl alcohol in the presence of the Pd-GNK catalyst specifically yields this compound. Research has demonstrated good isolated yields for this and other derivatives using this sustainable method. amazonaws.com

Table 1: Synthesis of Quinolines using Pd-GNK Catalyst

| Entry | Aniline Derivative | Alcohol/Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Cinnamyl alcohol | 2-phenylquinoline | 74 |

| 2 | 4-bromoaniline | Cinnamyl alcohol | This compound | 70 |

| 3 | 3,4,5-trimethoxyaniline | Cinnamyl alcohol | 5,6,7-trimethoxy-2-phenylquinoline | 75 |

Reaction conditions: Aniline derivative (1 mmol), alcohol (1 mmol), Pd-GNK catalyst (60 mg), 150 °C, solvent-free. amazonaws.com

Solvent-Free and Environmentally Benign Synthetic Procedures

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of modern green chemistry. These procedures aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. The synthesis of quinolines has benefited significantly from these approaches.

The aforementioned palladium-ion-exchanged geopolymer (Pd-GNK) catalyst is a prime example of a solvent-free system. acs.org By facilitating the reaction between anilines and cinnamyl alcohols without any solvent, it dramatically reduces the environmental impact of the synthesis. acs.orgfigshare.com The workup is simplified, and the catalyst's reusability adds to the economic and environmental feasibility of the process. figshare.com

Other environmentally benign procedures include the use of heterogeneous catalysts that can be easily separated from the reaction mixture. For example, Ag(I)-exchanged Montmorillonite K10 clay has been used for the solvent-free synthesis of 6-bromo-2-methylquinoline (B1268081) from the corresponding amine and aldehyde, which are adsorbed onto the dry powder catalyst. chemicalbook.com Furthermore, ligand-free palladium-catalyzed reactions, such as certain Ullmann couplings performed with household reagents like hydrazine (B178648) hydrate (B1144303) at room temperature, represent another avenue for creating more sustainable chemical processes. rsc.org These methods reduce reliance on expensive and often toxic ligands commonly used in homogeneous catalysis, contributing to a greener synthetic profile.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 Phenylquinoline

Modifications at the Quinoline (B57606) Ring System

Beyond substitution at the bromine atom, the quinoline ring itself offers multiple sites for derivatization, enabling the introduction of various functional groups that can be further elaborated.

The introduction of a carboxylic acid group at the 4-position of the quinoline ring is a common strategy to create versatile intermediates. chemimpex.com The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group, in the presence of a base. wikipedia.orgorganic-chemistry.org

To synthesize 6-bromo-2-phenylquinoline-4-carboxylic acid, the Pfitzinger reaction is carried out using 5-bromoisatin (B120047) and acetophenone (B1666503). nih.gov The mechanism begins with the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin to form a keto-acid intermediate. This is followed by condensation with acetophenone to form an imine, which then cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org This compound serves as a crucial building block for further derivatization. chemimpex.commdpi.com

Table 2: Pfitzinger Synthesis of this compound-4-carboxylic acid

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| 5-Bromoisatin | Acetophenone | KOH, Ethanol (B145695), Reflux | This compound-4-carboxylic acid |

The carbonitrile (cyano) group is a valuable functional group in organic synthesis. One of the most effective methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. sigmaaldrich.com This reaction allows for the conversion of a primary aromatic amine into a wide range of functional groups, including nitriles.

To synthesize this compound-4-carbonitrile, a precursor such as 4-amino-6-bromo-2-phenylquinoline would be required. The synthesis would proceed via the following steps:

Diazotization: The 4-amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. sigmaaldrich.com The diazonium group is displaced by the cyanide, with the evolution of nitrogen gas, to yield the desired this compound-4-carbonitrile.

This transformation provides an important synthetic intermediate for accessing other functionalities or for use in compounds with specific electronic properties.

The carboxylic acid group at the 4-position of this compound is readily converted into a variety of amide and hydrazide derivatives. These functional groups are prevalent in many biologically active molecules.

Carbohydrazide (B1668358) Synthesis: The synthesis of a carbohydrazide is typically achieved from the corresponding carboxylic acid ester. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be first esterified by reacting it with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). nih.gov The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like boiling ethanol to afford the key intermediate 2-(4-bromophenyl)quinoline-4-carbohydrazide. nih.gov This carbohydrazide is a versatile building block for synthesizing other heterocyclic systems like oxadiazoles (B1248032) or pyrazoles.

Carboxamide Synthesis: Carboxamides are generally prepared by coupling the carboxylic acid with a primary or secondary amine. The carboxylic acid is first activated, for example, by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with the desired amine in the presence of a base (like triethylamine) to neutralize the HCl byproduct, yielding the corresponding carboxamide derivative. This method allows for the synthesis of a large library of N-substituted carboxamides from a single carboxylic acid precursor.

Table 3: Synthesis of Carboxamide and Carbohydrazide Derivatives

| Starting Material | Reagents | Product Type |

|---|---|---|

| This compound-4-carboxylic acid ethyl ester | Hydrazine hydrate (N₂H₄·H₂O), Ethanol | Carbohydrazide |

Oxidation and Reduction Pathways

The quinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives with distinct properties. The presence of the bromo and phenyl substituents on the this compound core influences the reactivity and regioselectivity of these transformations.

Formation of Quinone Derivatives

The oxidation of quinoline derivatives can lead to the formation of quinones, which are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. While the direct oxidation of this compound to a corresponding quinone is not extensively documented in the literature, the formation of quinone structures from related quinoline precursors is known. For instance, vigorous oxidation of the parent quinoline ring with reagents like potassium permanganate (B83412) typically results in the cleavage of the benzene (B151609) ring to yield quinolinic acid (pyridine-2,3-dicarboxylic acid) arsdcollege.ac.in.

However, the synthesis of quinoline-quinones can be achieved through alternative routes. One common strategy involves the construction of the quinone moiety from functionalized precursors. For example, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce quinoline-5,8-diones. This approach typically involves the reaction of a 1,4-benzoquinone (B44022) derivative with a glycerol-derived acrolein equivalent in the presence of an oxidizing agent. While not a direct oxidation of a pre-formed quinoline, this highlights a synthetic strategy to access such structures.

Another plausible, though not explicitly reported for this compound, method for generating a quinone derivative would be through a multi-step sequence involving the introduction of hydroxyl groups onto the benzene ring, followed by oxidation. For instance, the conversion of an amino group to a hydroxyl group, followed by oxidation, is a known transformation in aromatic chemistry that could potentially be applied to an amino-derivative of this compound to yield a quinone.

Production of Dihydroquinoline Derivatives

The reduction of the quinoline ring system to its partially or fully saturated analogues, such as dihydroquinolines and tetrahydroquinolines, is a well-established transformation. These reduced derivatives often exhibit distinct biological activities compared to their aromatic counterparts.

The most common dihydroquinoline derivatives are the 1,2-dihydro- and 1,2,3,4-tetrahydroquinolines. The synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) derivatives can be achieved through various methods. One notable approach is the "borrowing hydrogen" methodology, which utilizes a manganese(I) PN3 pincer complex to catalyze the reaction between a 2-aminobenzyl alcohol and a secondary alcohol, such as 1-phenylethanol (B42297) nih.gov. This one-pot cascade reaction proceeds through the formation of the quinoline, which is then subsequently reduced in situ to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) nih.gov. The choice of base in this catalytic system is crucial for selectivity, with a combination of KH and KOH favoring the formation of the tetrahydroquinoline derivative nih.gov.

Another powerful method for the synthesis of substituted 1,2,3,4-tetrahydroquinolines is the Povarov reaction, an aza-Diels-Alder reaction. For example, the reaction of (E)-N-(4-bromophenyl)-1-(4-fluorophenyl)methanimine with 1-vinylpyrrolidin-2-one in the presence of boron trifluoride etherate yields 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov. This demonstrates a three-component approach to construct the tetrahydroquinoline core with control over the substituents at various positions nih.gov.

Furthermore, direct reduction of bromo-substituted quinolines has been reported. For instance, 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) can be synthesized and subsequently used as a building block for further derivatization, such as through Suzuki cross-coupling reactions to introduce aryl groups at the 6-position researchgate.net.

| Dihydroquinoline Derivative | Synthetic Method | Key Reagents/Catalyst | Reference |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Borrowing Hydrogen Methodology | Manganese(I) PN3 pincer complex, KH, KOH | nih.gov |

| 1-[6-Bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Povarov Reaction (Aza-Diels-Alder) | Boron trifluoride etherate | nih.gov |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Not specified (assumed reduction) | Not specified | researchgate.net |

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. While MCRs that directly utilize this compound as a reactant are not commonly reported, the synthesis of the quinoline core itself often relies on such convergent approaches. These methods offer a powerful way to introduce molecular diversity and build libraries of substituted quinolines.

A notable example is the one-pot multi-component synthesis of 2,4-diaryl-quinoline derivatives from an aniline (B41778) derivative, a benzaldehyde (B42025) derivative, and phenylacetylene (B144264) ufms.br. In this reaction, a Brønsted acid like hydrochloric acid can act as a promoter in an aqueous medium, representing a green synthetic approach ufms.br. The proposed mechanism involves the initial formation of a Schiff base from the aniline and benzaldehyde, followed by a Diels-Alder-type reaction with phenylacetylene to form a dihydroquinoline intermediate. Subsequent air oxidation leads to the aromatic 2,4-diaryl-quinoline product ufms.br. By using a bromo-substituted aniline, such as 4-bromoaniline (B143363), this MCR provides a direct route to 6-bromo-substituted quinoline scaffolds.

The aforementioned Povarov reaction is another prime example of a multi-component reaction that constructs a complex quinoline-related structure. The three-component cycloaddition of an aromatic imine, an electronically enriched alkene, and a Lewis acid catalyst provides a versatile entry to functionalized 1,2,3,4-tetrahydroquinolines nih.gov.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Efficacy of 6-Bromo-2-phenylquinoline Derivatives

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. These findings highlight the potential of this chemical scaffold in the development of novel antimicrobial agents.

Research has shown that derivatives of the related 6-bromo-quinazolinone scaffold exhibit antibacterial properties. For instance, a study on 6,8-dibromo-4(3H)quinazolinone derivatives reported Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa and Escherichia coli. One of the most potent compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, displayed a MIC of 25 µg/ml against both P. aeruginosa and a significant MIC of 1.56 µg/ml against E. coli. nih.gov While these are not direct derivatives of this compound, the shared bromo-substituted heterocyclic core suggests a potential avenue for antibacterial drug discovery. Further investigations into the direct antibacterial effects of this compound derivatives are warranted to establish their specific activity against these and other clinically relevant bacteria.

The antifungal potential of bromo-substituted quinazolines has also been explored. A study on 6-bromo-4-ethoxyethylthio quinazoline (B50416) demonstrated its high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79μg/mL. researchgate.net Another investigation into novel 6,8-dibromo-4(3H)quinazolinone derivatives revealed potent in vitro antifungal activity. Specifically, the compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide exhibited a MIC of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus. nih.gov Although studies directly evaluating this compound derivatives against Leptosphaeria maculans, Fusarium oxysporum, and Penicillium chrysogenum are limited, the promising results from related bromo-quinazoline structures suggest that this chemical class is a valuable starting point for the development of new antifungal agents.

The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. While direct studies on the antimalarial potential of this compound are not extensively documented in the available literature, research on other quinoline derivatives suggests this is a promising area of investigation. For instance, various synthetic quinoline derivatives have shown promising antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov Given the known importance of the quinoline nucleus for antiplasmodial activity, this compound and its derivatives represent a class of compounds that merit further exploration for their potential to yield new antimalarial drug candidates.

Anticancer and Antiproliferative Properties

The quest for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Derivatives of this compound have shown promise in this regard, with studies indicating their ability to inhibit the growth of various cancer cell lines through different mechanisms of action.

Interactive Data Table: Cytotoxicity of 6-Bromo-quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 8a | MCF-7 | 15.85 ± 3.32 | nih.govnih.gov |

| Compound 8a | SW480 | 17.85 ± 0.92 | nih.govnih.gov |

| Quinazoline Derivative | HT-29 | Varies | researchgate.net |

Note: The table presents data for 6-bromo-quinazoline derivatives, which are structurally related to this compound.

The anticancer effects of bromo-substituted quinoline and quinazoline derivatives are attributed to several mechanisms, including the induction of apoptosis, DNA fragmentation, and inhibition of key enzymes involved in cell proliferation.

One study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) demonstrated its ability to induce apoptosis in leukemia cell lines. The induction of apoptosis was confirmed by DNA fragmentation analysis and caspase-3 assays. nbuv.gov.ua This suggests that the apoptotic pathway is a key target for the anticancer activity of these compounds.

Furthermore, the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription, is another mechanism by which quinoline derivatives can exert their anticancer effects. Research on 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one has suggested that it may effectively intercalate with DNA, a mechanism often associated with topoisomerase inhibition. mdpi.com While direct evidence for Topoisomerase I inhibition by this compound is still emerging, the structural similarities to known topoisomerase inhibitors make this a plausible mechanism of action that warrants further investigation.

Neuroblastoma Differentiation Induction

Neuroblastoma is a common solid tumor in children that originates from developing neural crest cells. nih.gov One therapeutic strategy involves inducing differentiation to halt the uncontrolled proliferation of cancer cells. nih.gov Therapies using agents like retinoic acid aim to push neuroblastoma cells toward a more mature, non-cancerous state. pensoft.net

Currently, there is no specific research available in scientific literature detailing the effects of this compound on the induction of neuroblastoma differentiation. While various quinoline derivatives have been investigated for their anticancer properties, the direct impact of this particular halogenated compound on neuroblastoma cell differentiation remains an unexamined area of research.

Anti-inflammatory and Analgesic Effects

Research into the anti-inflammatory and analgesic properties of quinoline derivatives is an active field. However, specific studies on the anti-inflammatory and analgesic effects of this compound are not available in the current body of scientific literature.

Related, yet structurally distinct, heterocyclic compounds have been investigated. For instance, certain derivatives of 6-bromo-quinazolin-4-one, which contains a different core structure, have shown anti-inflammatory activity in studies. nih.govmdpi.com Specifically, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their potential to reduce carrageenan-induced paw edema in rats. nih.gov In one study, compounds with a p-methoxyphenyl group showed anti-inflammatory activity comparable to the standard drug ibuprofen. nih.gov Another study noted that a 6-bromo-substituted-quinazolinone was the most potent among a series of tested derivatives. mdpi.com It is critical to note that these findings pertain to quinazolinone structures and not to this compound.

There is no available data to confirm whether this compound possesses similar analgesic or anti-inflammatory activities.

Enzyme Inhibition Studies (e.g., Brassinin Oxidase (BOLm) inhibition)

Brassinin oxidase (BOLm) is a detoxifying enzyme produced by the fungal plant pathogen Leptosphaeria maculans. This enzyme helps the fungus neutralize brassinin, an antifungal phytoalexin produced by cruciferous plants. mdpi.com Inhibiting this enzyme, a concept known as paldoxin activity, could prevent the pathogen from disarming the plant's defenses. mdpi.com

A study was conducted to evaluate a series of 26 substituted quinolines and isoquinolines for their ability to inhibit BOLm. The findings from this research revealed that the presence of a halogen substituent on the quinoline ring rendered the compounds inactive as BOLm inhibitors. mdpi.com Among the compounds tested, none of the halogenated quinolines or isoquinolines demonstrated any inhibitory effect on the enzyme's activity. mdpi.com In contrast, other quinolines with non-halogen substituents, such as 3-ethyl-6-phenylquinoline, showed significant inhibitory effects. mdpi.com

While this compound was not individually named in the published data, this result strongly indicates that it would not be an effective inhibitor of Brassinin Oxidase.

Table 1: Inhibitory Effect of Substituted Quinolines on Brassinin Oxidase (BOLm) Activity

| Compound Class | Example Compound(s) | BOLm Inhibition at 0.30 mM |

|---|---|---|

| Halogenated Quinolines | Bromo-, Chloro-substituted | No activity reported mdpi.com |

| Phenylquinolines | 3-Phenylquinoline | 35.1 ± 2.1% mdpi.com |

| Alkyl-Phenylquinolines | 3-Ethyl-6-phenylquinoline | 64.3 ± 0.6% mdpi.com |

| Methoxy-Phenylquinolines | 6-Methoxy-3-phenylquinoline | 51.5 ± 2.6% mdpi.com |

This table is generated based on data from a study on quinoline and isoquinoline (B145761) scaffolds as inhibitors of Brassinin Oxidase. mdpi.com

Antiviral Applications of Quinoline Scaffolds

The quinoline scaffold is a key component in a variety of compounds that exhibit significant antiviral activity. mdpi.com Derivatives of quinoline have been found to be potent against a wide spectrum of viruses, including Zika virus, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. mdpi.com The versatility of the quinoline ring allows for chemical modifications that can enhance its antiviral efficacy and target specific viral proteins or replication steps. Although specific antiviral studies on this compound are not documented, the general antiviral potential of the broader quinoline class is well-established in medicinal chemistry. nih.govmdpi.com

Antioxidant Activity of Quinoline Analogs

Quinoline and its analogs are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metals. nih.gov Oxidative stress from free radicals is implicated in numerous diseases, making antioxidant compounds a subject of significant research interest. mdpi.com Studies on various quinoline derivatives have demonstrated their potential to act as antioxidants in different assays. For example, some 2-chloro-quinoline-3-carbaldehyde derivatives have shown high DPPH radical scavenging activity. nih.gov The antioxidant capacity can be influenced by the type and position of substituents on the quinoline ring. mdpi.com While direct studies on the antioxidant activity of this compound are not available, the established antioxidant potential of the quinoline family suggests that it could be a relevant area for future investigation.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Bromine Substitution on Biological Activity

The presence and position of a bromine atom on the quinoline (B57606) ring are critical determinants of the biological activity of 2-phenylquinoline (B181262) derivatives. The substitution of a bromine atom at the C-6 position has been shown to be advantageous for enhancing certain pharmacological effects, such as anticancer activities.

In studies on quinazolinone analogs, which share structural similarities, a single substitution at the sixth position was found to be beneficial for increased antitumor activities. researchgate.net Specifically, the introduction of a bromine atom at this position is a key feature in several biologically active compounds. Research on highly brominated quinolines has further underscored the importance of bromine substitution. For instance, while 6,8-dibromoquinoline (B11842131) showed no inhibitory activity against certain cancer cell lines, its nitrated derivative, 6,8-dibromo-5-nitroquinoline, displayed remarkable inhibitory effects. nih.gov This highlights the synergistic effect of the bromine atoms when combined with other substituents. nih.gov

| Compound/Scaffold | Substitution | Biological Activity Highlight | Reference |

| Phenylquinazolinone | Single substitution at C-6 | Beneficial for increased antitumor activities | researchgate.net |

| 6,8-dibromoquinoline | Bromine at C-6 and C-8 | No inhibitory activity against tested cancer cell lines | nih.gov |

| 6,8-dibromo-5-nitroquinoline | Bromine at C-6, C-8; Nitro at C-5 | Remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines | nih.gov |

Influence of Phenyl Group Substitution on Pharmacological Profiles

The phenyl group at the C-2 position of the 6-bromoquinoline (B19933) core offers a versatile site for modification, and substitutions on this ring have a profound impact on the pharmacological profile of the resulting derivatives. The nature and position of the substituent on the phenyl ring can modulate activity, selectivity, and even the mechanism of action.

For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the evaluation of electron-withdrawing substitutions such as bromo, chloro, and nitro groups on the C-2 phenyl ring did not show significant differences in cytotoxic activity among them. nih.gov However, the nature of the linker attached to the phenyl group was found to be crucial.

In another study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives, the nature of the substituent on the phenyl ring was a key determinant of their biological activity, which was explored through quantitative structure-activity relationship (QSAR) studies. asianpubs.org The electronic and steric properties of these substituents play a vital role in the interaction with biological targets.

| Scaffold | Phenyl Ring Substitution | Impact on Pharmacological Profile | Reference |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Br, Cl, NO2 | No significant differences in cytotoxicity observed among these substitutions. | nih.gov |

| 4-methyl-2-phenylquinoline | Various substitutions at the 4-position | A key determinant of biological activity, suitable for QSAR studies. | asianpubs.org |

Positional Isomerism and its Effect on Biological Efficacy

Positional isomerism, involving the placement of both the bromine and phenyl groups on the quinoline scaffold, significantly influences biological efficacy. The specific arrangement of these groups dictates the molecule's three-dimensional shape and electronic properties, which are crucial for target binding.

Studies have shown that shifting the aryl portion from the C-2 to the C-3 position of the quinoline core can alter the spectrum of activity. For example, this change was found to increase efflux pump inhibition activity against nontuberculous mycobacteria while decreasing it against Staphylococcus aureus. uniurb.it This demonstrates that even a subtle change in the substitution pattern can lead to a dramatic shift in biological function.

| Isomeric Feature | Scaffold | Observation | Reference |

| C-2 vs. C-3 Phenyl Substitution | Quinoline | Shift from C-2 to C-3 increased EPI activity against NTM and decreased it against S. aureus. | uniurb.it |

| Phenyl Position (C-5, C-6, C-7, C-8) | Phenylquinazoline | Position of the phenyl ring influences cytotoxic activity. | mdpi.com |

| Quinoline vs. Isoquinoline (B145761) | - | Differences in metabolism to dihydrodiols may correlate with different biological activities. | nih.gov |

Role of Derivatization at Different Positions (e.g., C-4, C-2, C-6) on Activity

Derivatization of the 6-bromo-2-phenylquinoline core at various positions is a key strategy for modulating biological activity and optimizing pharmacological properties.

C-4 Position: The introduction of an alkylamino chain at the C-4 position of the 2-phenylquinoline scaffold has been found to be crucial for NorA efflux pump inhibitory activity in S. aureus. uniurb.it Furthermore, in the context of anti-coronavirus activity, the presence of a basic side chain at the C-4 position of the 2-phenylquinoline core was essential for antiviral activity, with the 4-hydroxyquinoline (B1666331) analogue being completely inactive. acs.org The introduction of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of a 2-phenylquinoline led to a compound with potent activity against SARS-CoV-2 helicase. acs.org

C-2 Position: While the 2-phenyl group itself is a key feature, further derivatization at this position can fine-tune activity. In a study on quinazoline (B50416) derivatives, a 2-methoxyphenyl substitution along with a basic side chain resulted in a compound with a remarkable cytotoxic profile against a majority of tested cancer cell lines. nih.gov

C-6 Position: The introduction of a methoxy (B1213986) group at the C-6 position of the 2-phenylquinoline core has been shown to significantly improve NorA efflux pump inhibitory activity while reducing host cell toxicity. uniurb.it Replacing this methoxy group with a benzyloxy moiety retained the inhibitory activity, whereas a free hydroxy group or other O-alkylamino chains at C-6 resulted in less potent analogues. uniurb.it

| Derivatization Position | Scaffold | Modification | Impact on Activity | Reference |

| C-4 | 2-Phenylquinoline | Alkylamino chain | Essential for NorA efflux pump inhibition. | uniurb.it |

| C-4 | 2-Phenylquinoline | Basic side chain | Crucial for anti-coronavirus activity. | acs.org |

| C-2 | Quinazoline | 2-Methoxyphenyl substitution with a basic side chain | Remarkable cytotoxic profile against cancer cell lines. | nih.gov |

| C-6 | 2-Phenylquinoline | Methoxy group | Improved NorA EPI activity and lowered host cell toxicity. | uniurb.it |

| C-6 | 2-Phenylquinoline | Benzyloxy moiety | Retained NorA inhibition activity. | uniurb.it |

Design Principles for Optimized Biological Potency and Selectivity

The development of potent and selective agents based on the this compound scaffold relies on a set of key design principles derived from extensive SAR studies.

A primary principle is the strategic use of substitutions to modulate the electronic and steric properties of the molecule. The presence of bromine at the C-6 position is often a favorable starting point for enhancing biological activity. researchgate.net The choice of substituents on the C-2 phenyl ring is critical for fine-tuning potency and can be guided by QSAR models. asianpubs.org

The introduction of basic side chains, particularly at the C-4 position, has emerged as a crucial strategy for imparting or enhancing specific biological activities, such as efflux pump inhibition and antiviral effects. uniurb.itacs.org This is likely due to the improved interactions with the target protein or enhanced physicochemical properties of the molecule.

Furthermore, achieving selectivity often involves exploiting subtle differences in the target binding sites. For instance, the design of selective inhibitors for BET bromodomains involved the synthesis of 5- and 6-isoxazolylbenzimidazoles, where the regiochemistry played a key role in selectivity. nih.gov The concept of molecular similarity based on biological activity, rather than just chemical structure, is also a valuable tool in designing compounds with a desired mode of action. scilit.com

In essence, the rational design of novel this compound derivatives involves a multi-pronged approach that considers the impact of substitutions at various positions, the importance of positional isomerism, and the introduction of functional groups that can engage in specific interactions with the biological target.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and behavior of a compound.

While a complete crystal structure for 6-Bromo-2-phenylquinoline has not been reported in the surveyed literature, detailed crystallographic data is available for the closely related derivative, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. nih.gov The analysis of this structure provides significant insights into the solid-state conformation of the 6-bromo-2-phenyl-tetrahydroquinoline core, which is structurally analogous to the quinoline (B57606) scaffold of the target compound.

The study of this related compound reveals a monoclinic crystal system with the space group P21/n. nih.gov The asymmetric unit contains one molecule of the compound. The core tetrahydroquinoline ring system is not planar; the section containing the nitrogen atom adopts an envelope conformation. In contrast, the benzene (B151609) ring fused to it maintains its expected planarity. nih.gov

The phenyl group at the 2-position is twisted relative to the quinoline ring system. This rotation is a common feature in 2-phenylquinoline (B181262) derivatives and is influenced by steric hindrance and crystal packing forces. The bromine atom at the 6-position lies within the plane of the quinoline ring. nih.gov

The crystallographic data for 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one is summarized in the table below.

Interactive Crystallographic Data Table for 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈BrFN₂O |

| Molecular Weight | 389.26 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.2092 (6) |

| b (Å) | 9.0576 (6) |

| c (Å) | 20.4085 (13) |

| β (°) | 101.518 (2) |

| Volume (ų) | 1668.06 (19) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation Type | Mo Kα |

| Density (calculated) (Mg m⁻³) | - |

| Absorption Coefficient (mm⁻¹) | 2.48 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. nih.govnih.govresearchgate.net Through DFT calculations, fundamental properties such as optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density can be ascertained. Key electronic descriptors including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

Despite the widespread application of DFT to various quinoline (B57606) derivatives nih.govresearchgate.netrsc.org, specific studies detailing the DFT-calculated electronic structure and properties of 6-Bromo-2-phenylquinoline are not present in the current body of scientific literature. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. researchgate.netrsc.org

Time-Dependent DFT (TD-DFT) for Photophysical Property Prediction

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting photophysical properties. rsc.orgrsc.org This approach is used to calculate the electronic absorption spectra (UV-Vis spectra), which reveals the wavelengths of light the molecule absorbs to move to an excited state. nih.gov Furthermore, TD-DFT can predict emission spectra (fluorescence and phosphorescence) and other properties like Stokes shift, which is the difference between the absorption and emission maxima. rsc.orgnih.gov

Investigations into the photophysical properties of various quinoline derivatives, such as 8-hydroxyquinoline-5-sulfonic acid and platinum complexes with benzoquinoline ligands, have been successfully carried out using TD-DFT. nih.govrsc.orgresearchgate.net However, there are no published TD-DFT studies specifically detailing the predicted absorption and emission characteristics of this compound.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.comnih.govsemanticscholar.org In drug discovery, this method is crucial for predicting the interaction between a potential drug molecule (ligand) and a biological target, typically a protein or enzyme. ingentaconnect.comnih.gov The results are often expressed as a docking score, which estimates the binding affinity. nih.gov

Numerous molecular docking studies have been performed on a wide array of quinoline derivatives to explore their potential as inhibitors for targets like dihydrofolate reductase (DHFR) and DNA gyrase. ingentaconnect.comsciforum.netnih.gov These studies provide valuable insights into the structure-activity relationships (SAR) that govern binding. For instance, research on other bromo-substituted heterocyclic compounds has explored their binding modes within enzyme active sites. nih.gov However, specific molecular docking studies identifying potential biological targets for this compound and detailing its binding interactions are currently absent from the literature.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net By analyzing a series of related compounds with known activities, QSAR can identify the key molecular descriptors (physicochemical properties) that influence their potency. These models are then used to predict the activity of new, untested compounds. mdpi.comnih.gov

QSAR studies have been applied to various classes of quinoline derivatives to guide the design of new agents with enhanced activities, such as antitubercular and antimalarial compounds. mdpi.comnih.gov These analyses have successfully identified important structural features for biological activity. Nevertheless, no QSAR models have been specifically developed or reported for a series of compounds that includes this compound to predict its potential biological activities.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and in silico Studies

Before a compound can be considered for pharmaceutical development, its ADMET properties must be evaluated. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicological properties. ijprajournal.comnih.gov This early-stage screening helps to identify compounds with poor drug-like properties, saving time and resources. nih.gov Parameters such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity are commonly assessed. nih.govnih.gov

General in silico ADMET studies are routinely performed for various classes of quinoline derivatives to assess their drug-likeness. nih.govingentaconnect.comnih.gov These studies provide a valuable predictive framework for the suitability of a compound for further development. However, a specific and detailed in silico ADMET profile for this compound has not been published, leaving its potential pharmacokinetic and toxicity characteristics computationally uncharacterized.

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Characteristics of 6-Bromo-2-phenylquinoline Analogs

The absorption and emission properties of this compound and its derivatives are governed by the π-conjugated system of the quinoline (B57606) and phenyl rings. These compounds typically exhibit strong absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions. The precise wavelength of maximum absorption (λabs) and the molar absorptivity (ε) can be modulated by the introduction of various substituents on either the quinoline or the phenyl moiety.

For instance, a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, has been synthesized and characterized as a blue-light-emitting organic phosphor. researchgate.net This analog demonstrates the fundamental photophysical behavior of this class of molecules, with a strong excitation peak at 373 nm and an emission maximum centered at 422 nm, placing it in the blue region of the electromagnetic spectrum. researchgate.net The introduction of different aryl groups at various positions can further tune these properties. Studies on polysubstituted quinazolines, which share a similar heterocyclic core, have shown that the absorption maxima can be systematically shifted by altering the electronic nature of the appended aryl groups.

The fluorescence emission of these compounds is often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. This shift indicates a change in the geometry of the molecule in the excited state compared to the ground state. The quantum yield of fluorescence (Φf), a measure of the efficiency of the emission process, is a critical parameter for optoelectronic applications. While specific quantum yield data for a wide range of this compound analogs is not extensively documented in publicly available literature, research on similar heterocyclic systems suggests that these values can be highly sensitive to structural modifications.

Table 1: Photophysical Data for a this compound Analog

| Compound | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Emitted Color | CIE Coordinates (x, y) |

|---|---|---|---|---|

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | 373 | 422 | Blue | (0.1603, 0.0509) |

Data sourced from a study on a blue light emitting organic phosphor. researchgate.net

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key characteristic of many organic fluorophores, including derivatives of 2-phenylquinoline (B181262). This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. The polarity of the solvent plays a crucial role in this process.

In polar solvents, molecules with a significant dipole moment in the excited state are more stabilized than in the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. This is often observed in push-pull systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. While this compound itself is not a classic push-pull system, the introduction of suitable donor or acceptor groups can induce strong solvatochromic behavior.

Studies on related quinazoline (B50416) chromophores have demonstrated significant red shifts in their fluorescence emission maxima with increasing solvent polarity. acs.orgnih.govresearchgate.net This is indicative of the formation of an intramolecular charge transfer (ICT) state upon excitation, where there is a spatial separation of electron density within the molecule. The extent of this charge transfer and, consequently, the magnitude of the solvatochromic shift, can be finely tuned by the nature and position of the substituents on the 2-phenylquinoline scaffold. This sensitivity to the local environment makes these compounds potential candidates for use as fluorescent probes and sensors.

Intersystem Crossing Enhancement due to Bromine Substitution

One of the most significant consequences of introducing a bromine atom into the 2-phenylquinoline structure is the enhancement of intersystem crossing (ISC). ISC is a photophysical process where a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). This process is typically inefficient in purely organic molecules but is crucial for applications that utilize triplet excitons, such as phosphorescent OLEDs (PhOLEDs).

The bromine atom, being a "heavy atom," promotes ISC through a phenomenon known as the heavy-atom effect. This effect arises from the increased spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. The large nuclear charge of the bromine atom enhances this interaction, making the formally "spin-forbidden" transition between the singlet and triplet states more probable.

The enhanced ISC in this compound and its analogs allows for the efficient population of the triplet state. From the triplet state, the molecule can either relax back to the ground state via phosphorescence (a slow, long-lived emission of light) or participate in other processes that utilize triplet energy. This property is paramount for achieving high internal quantum efficiencies in OLEDs, as it allows for the harvesting of both singlet and triplet excitons generated upon electrical excitation.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The unique photophysical properties of this compound derivatives, particularly the enhanced intersystem crossing, make them highly promising materials for use in OLEDs and other optoelectronic devices. In the context of OLEDs, these compounds can function as phosphorescent emitters, where the light is generated from the radiative decay of triplet excitons.

The ability to efficiently generate triplet excitons is a key advantage for achieving high device efficiencies. In conventional fluorescent OLEDs, only the singlet excitons (which account for approximately 25% of the total excitons) can be harvested for light emission. However, in PhOLEDs, the triplet excitons (the remaining 75%) can also be utilized, theoretically allowing for an internal quantum efficiency of up to 100%.

The emission color of the OLED can be tuned by modifying the chemical structure of the this compound analog. As seen with the blue-emitting 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, strategic substitutions can lead to devices that emit across the visible spectrum. researchgate.net Furthermore, these compounds can also be employed as host materials in OLEDs, where they form a matrix for a guest emitter, or as materials in other layers of the device, such as the hole-transporting or electron-transporting layers, depending on their electronic properties. The development of solution-processable OLEDs using phenylquinoline-based iridium(III) complexes has demonstrated the potential for high external quantum efficiencies and saturated color emission, paving the way for low-cost, large-area fabrication of displays and lighting. researchgate.net

Advanced Research Directions and Future Prospects

Development of Novel Catalytic Systems for 6-Bromo-2-phenylquinoline Synthesis

The efficient synthesis of this compound is crucial for its exploration and application. While classical methods like the Friedländer condensation are established, modern research focuses on the development of novel catalytic systems to improve yield, selectivity, and sustainability.

Future research in this area is directed towards the use of transition metal catalysts, such as palladium, copper, and rhodium, which have shown significant promise in the synthesis of quinoline (B57606) derivatives. For instance, palladium-catalyzed reactions, like the Suzuki-Miyaura cross-coupling, can be envisioned for the late-stage introduction of the phenyl group at the 2-position of a pre-functionalized 6-bromoquinoline (B19933) core. researchgate.net The development of novel phosphine (B1218219) ligands for these palladium catalysts could enhance their activity and stability, allowing for lower catalyst loadings and milder reaction conditions. nih.gov

Furthermore, catalyst-free synthetic methods, while seemingly contradictory, represent a novel and green approach. Research into catalyst-free synthesis of quinoline derivatives has shown that under certain conditions, the inherent reactivity of the starting materials can be harnessed to achieve the desired transformation, simplifying purification and reducing metal waste. ajrconline.org

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Palladium-based catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | High efficiency, good functional group tolerance | Development of new ligands, optimization of reaction conditions for C-H activation and cross-coupling reactions. thieme-connect.de |

| Copper-based catalysts | Lower cost compared to palladium, unique reactivity | Exploration of copper-catalyzed annulation and coupling reactions. |

| Rhodium-based catalysts | High selectivity in certain transformations | Design of rhodium complexes for asymmetric synthesis of chiral quinoline derivatives. |

Exploration of New Derivatization Pathways for Enhanced Bioactivity

The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The bromine atom at the 6-position is particularly amenable to a variety of transformations, including cross-coupling reactions and nucleophilic substitutions.

A promising derivatization strategy involves the Suzuki-Miyaura cross-coupling reaction to replace the bromine atom with various aryl or heteroaryl groups. This approach has been successfully used for 6-bromo-2-styrylquinazolin-4(3H)-ones, a related class of compounds, leading to the synthesis of novel 6-aryl derivatives with enhanced anticancer activity. mdpi.com A similar strategy applied to this compound could generate a library of compounds for screening against a range of biological targets.

Another important pathway is the activation of the quinoline ring through nitration, followed by nucleophilic aromatic substitution (SNAr) of the bromo and nitro groups. researchgate.netresearchgate.net This allows for the introduction of various amines, such as morpholine (B109124) and piperazine, which are common pharmacophores in many bioactive molecules. researchgate.net The resulting amino-quinoline derivatives could exhibit a range of pharmacological activities.

Bioisosteric replacement is another key strategy, where the bromo substituent is replaced by other functional groups with similar steric and electronic properties to modulate activity and pharmacokinetic profiles.

Table 2: Derivatization Strategies for this compound

| Derivatization Reaction | Reagents and Conditions | Potential Biological Activities |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Pd catalyst (e.g., PdCl₂(PPh₃)₂), base | Anticancer, antimicrobial mdpi.com |

| Nitration followed by SNAr | HNO₃/H₂SO₄; Nucleophiles (e.g., morpholine, piperazine) | Anticancer, anti-inflammatory researchgate.netresearchgate.net |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Various, depending on the amine introduced |

Targeted Drug Delivery Systems Utilizing this compound Scaffolds

To enhance the therapeutic efficacy and reduce potential side effects of bioactive compounds derived from this compound, advanced drug delivery systems are being explored. These systems aim to deliver the drug specifically to the target site, thereby increasing its local concentration and minimizing systemic exposure.

Liposomal formulations represent a promising approach. By encapsulating this compound derivatives within liposomes, which are microscopic spherical vesicles, their solubility, stability, and pharmacokinetic profile can be improved. nih.govmdpi.com The surface of these liposomes can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to cancer cells or other diseased tissues. mdpi.com

Polymer-drug conjugates are another advanced delivery strategy. In this approach, the this compound derivative is covalently attached to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG). nih.gov This conjugation can increase the drug's half-life in circulation, improve its solubility, and potentially lead to passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.gov

The development of these targeted delivery systems is a key area of future research that could unlock the full therapeutic potential of this compound-based drugs.

Investigations into Complexation with Metal Cations and Supramolecular Chemistry

The quinoline nucleus, with its nitrogen atom, possesses excellent metal-coordinating properties. This has led to the investigation of quinoline derivatives, including those related to this compound, in the field of supramolecular chemistry and metal ion sensing.

The nitrogen atom of the quinoline ring can act as a Lewis base, forming stable complexes with a variety of metal cations. The electronic properties of the quinoline ring, which can be modulated by substituents like the bromo and phenyl groups, can influence the selectivity and stability of these metal complexes. Research in this area focuses on the synthesis of novel this compound derivatives and the study of their coordination behavior with biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺. rsc.orgnih.gov

The formation of these metal complexes can lead to significant changes in the photophysical properties of the molecule, such as fluorescence, which forms the basis for their application as chemical sensors. researchgate.net Furthermore, the self-assembly of these metal-ligand complexes can lead to the formation of intricate supramolecular architectures, such as coordination polymers and metallacages, with potential applications in catalysis, gas storage, and materials science.

Application in Chemical Sensors and Probes

The unique photophysical properties of the quinoline scaffold make it an excellent platform for the development of chemical sensors and probes. Derivatives of this compound are being explored for their potential to detect and quantify various analytes, including metal ions and nitroaromatic compounds.

Fluorescent sensors based on the quinoline core have shown high sensitivity and selectivity for the detection of metal ions like Zn²⁺. rsc.orgresearchgate.net The mechanism of sensing often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the quinoline derivative restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity. rsc.org The design of new this compound-based ligands with specific binding pockets for different metal ions is an active area of research.

Furthermore, quinoline derivatives have been utilized as fluorescent probes for the detection of nitro-phenolic compounds, which are common environmental pollutants and explosives. rsc.orgresearchgate.net The sensing mechanism in this case often involves photo-induced electron transfer (PET) from the electron-rich quinoline derivative to the electron-deficient nitroaromatic analyte, resulting in fluorescence quenching. semanticscholar.org The development of highly sensitive and selective probes for on-site detection of these hazardous materials is of great importance.

Deeper Mechanistic Studies of Biological Actions at a Molecular Level

While many quinoline derivatives have shown promising biological activities, a deeper understanding of their mechanism of action at the molecular level is essential for their development as therapeutic agents. Modern computational and experimental techniques are being employed to elucidate the molecular targets and signaling pathways affected by this compound and its derivatives.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode of small molecules to their biological targets, such as enzymes and receptors. nih.gov These in silico studies can provide valuable insights into the structure-activity relationships of this compound derivatives and guide the design of more potent and selective inhibitors. For example, docking studies on related 6-bromo quinazoline (B50416) derivatives have helped to understand their interaction with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Experimental approaches, such as in vitro and in vivo studies, are crucial to validate the findings from computational models and to fully characterize the biological effects of these compounds. nih.gov Techniques like Western blotting and cell cycle analysis can be used to investigate the downstream effects of these compounds on cellular signaling pathways and to determine whether they induce apoptosis (programmed cell death) or other cellular responses. nih.gov These mechanistic studies are critical for the rational design of new drugs based on the this compound scaffold.

Sustainable Synthesis and Green Chemistry Innovations for this compound

In line with the growing importance of sustainable practices in the chemical industry, green chemistry principles are being increasingly applied to the synthesis of quinolines. The goal is to develop more environmentally friendly and efficient methods for the production of this compound and its derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.orgfrontiersin.org Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. asianpubs.orgnih.gov The application of microwave technology to the synthesis of this compound could lead to more sustainable and cost-effective production processes. rsc.org

Flow chemistry is another innovative approach that offers enhanced safety, efficiency, and scalability for chemical reactions. nih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters and minimizing the risk of hazardous incidents. The development of continuous flow processes for the synthesis of this compound could enable its large-scale production in a safer and more sustainable manner.

Other green chemistry strategies being explored include the use of recyclable catalysts, biodegradable solvents, and the development of one-pot multi-component reactions that minimize waste generation. The integration of these innovations will be crucial for the environmentally responsible development and application of this compound.

常见问题

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。